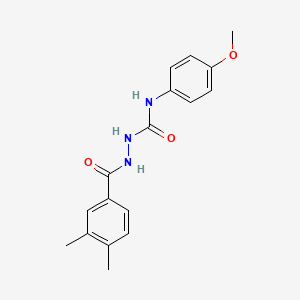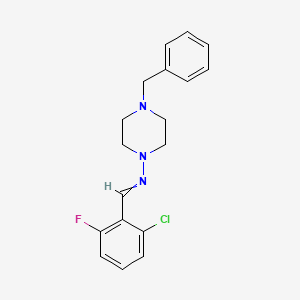
4-benzyl-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-benzyl-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine, also known as BCFP, is a chemical compound that has been studied extensively for its potential applications in scientific research. BCFP is a piperazine derivative that has been synthesized using various methods, and has shown promising results in a range of studies for its mechanism of action, biochemical and physiological effects, and potential future directions.
作用機序
The mechanism of action of 4-benzyl-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine is not fully understood, but it is believed to act by inhibiting the activity of enzymes involved in cell growth and proliferation. 4-benzyl-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
4-benzyl-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine has been shown to have a range of biochemical and physiological effects. It has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. 4-benzyl-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine has also been shown to have antimicrobial activity, inhibiting the growth of bacteria and fungi. Additionally, 4-benzyl-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain.
実験室実験の利点と制限
One advantage of using 4-benzyl-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine in lab experiments is its high purity and yield, which allows for accurate and reproducible results. However, one limitation is that the mechanism of action of 4-benzyl-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine is not fully understood, which makes it difficult to interpret the results of experiments.
将来の方向性
There are several potential future directions for research on 4-benzyl-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine. One area of interest is its potential as a cancer treatment, as it has been shown to inhibit the growth of cancer cells. Another potential area of research is its use as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain. Additionally, 4-benzyl-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine could be studied for its potential as an antimicrobial agent, as it has been shown to inhibit the growth of bacteria and fungi. Further research is needed to fully understand the mechanisms of action of 4-benzyl-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine and its potential applications in scientific research.
合成法
4-benzyl-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine can be synthesized using a variety of methods, including the reaction of 2-chloro-6-fluorobenzaldehyde with benzylamine and piperazine in the presence of a catalyst. Another method involves the reaction of 2-chloro-6-fluorobenzaldehyde with benzylamine and piperazine in the presence of a solvent such as ethanol. These methods have been shown to yield high purity and yield of 4-benzyl-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine.
科学的研究の応用
4-benzyl-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine has been studied extensively for its potential applications in scientific research. It has been shown to have antitumor activity, inhibiting the growth of cancer cells in vitro and in vivo. 4-benzyl-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine has also been shown to have antimicrobial activity, inhibiting the growth of bacteria and fungi. Additionally, 4-benzyl-N-(2-chloro-6-fluorobenzylidene)-1-piperazinamine has been studied for its potential as a neuroprotective agent, as it has been shown to protect against oxidative stress and inflammation in the brain.
特性
IUPAC Name |
N-(4-benzylpiperazin-1-yl)-1-(2-chloro-6-fluorophenyl)methanimine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClFN3/c19-17-7-4-8-18(20)16(17)13-21-23-11-9-22(10-12-23)14-15-5-2-1-3-6-15/h1-8,13H,9-12,14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKYIQJRBGVWJGF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1CC2=CC=CC=C2)N=CC3=C(C=CC=C3Cl)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19ClFN3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-benzyl-N-(2-chloro-6-fluorobenzylidene)piperazin-1-amine | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-(ethylthio)-7,7-dimethyl-N-[2-(4-morpholinyl)ethyl]-6,9-dihydro-7H-pyrano[3',4':4,5]thieno[3,2-d]pyrimidin-4-amine](/img/structure/B5704480.png)
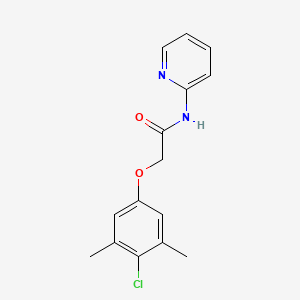
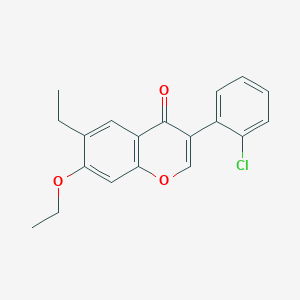

![1-[(5-bromo-2-methylphenyl)sulfonyl]azepane](/img/structure/B5704511.png)
![N-{[(3-chloro-4-fluorophenyl)amino]carbonothioyl}-2-thiophenecarboxamide](/img/structure/B5704521.png)
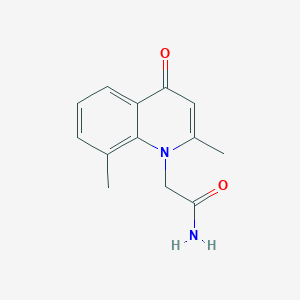

![methyl 3-[(4-biphenylylcarbonyl)amino]-2-thiophenecarboxylate](/img/structure/B5704533.png)
![1-[3-(2-nitrophenyl)-2-propen-1-yl]-4-piperidinol](/img/structure/B5704547.png)
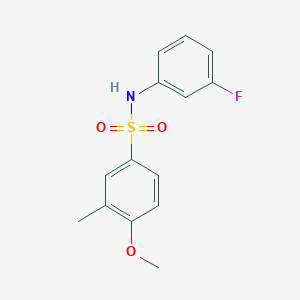

![N-cyclopropyl-2-[(2-oxo-2H-chromen-7-yl)oxy]acetamide](/img/structure/B5704580.png)
